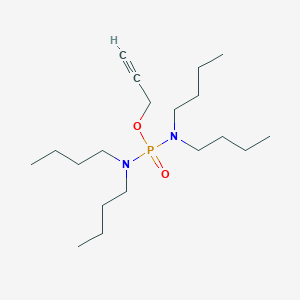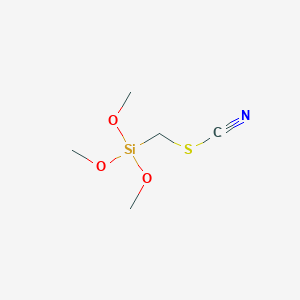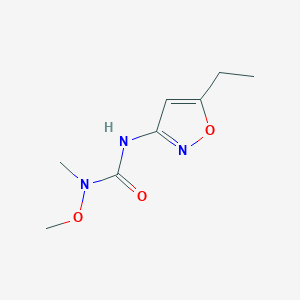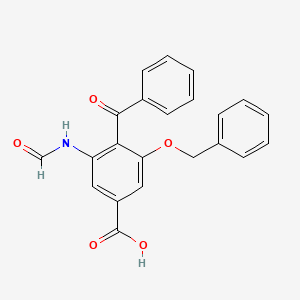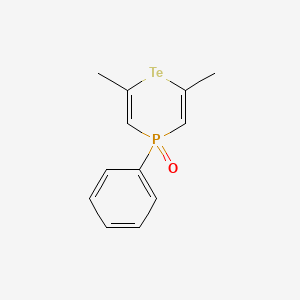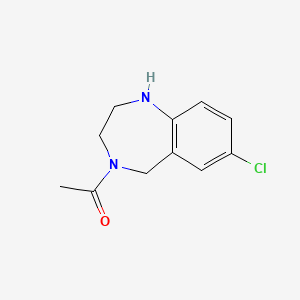![molecular formula C12H12Cl6O5Sn2 B14629542 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane CAS No. 54841-30-4](/img/structure/B14629542.png)
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is a chemical compound known for its unique structure and properties It belongs to the class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane typically involves the reaction of tetraethenyl distannoxane with trichloroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Tetraethenyl distannoxane+Trichloroacetic anhydride→this compound
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert the compound to lower oxidation state tin compounds.
Substitution: The trichloroacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while reduction may produce tin hydrides. Substitution reactions can result in the formation of various organotin derivatives.
Aplicaciones Científicas De Investigación
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: The compound’s potential biological activity is being explored, including its use as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane involves its interaction with molecular targets such as enzymes and receptors. The trichloroacetyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The tin atoms in the compound can also coordinate with various ligands, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetrabutyl-1,3-bis[(trichloroacetyl)oxy]distannoxane: Similar in structure but with butyl groups instead of ethenyl groups.
1,1,3,3-Tetramethyl-1,3-bis[(trichloroacetyl)oxy]distannoxane: Contains methyl groups instead of ethenyl groups.
Uniqueness
1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane is unique due to the presence of ethenyl groups, which can impart different reactivity and properties compared to its butyl and methyl analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
54841-30-4 |
|---|---|
Fórmula molecular |
C12H12Cl6O5Sn2 |
Peso molecular |
686.3 g/mol |
Nombre IUPAC |
[[bis(ethenyl)-(2,2,2-trichloroacetyl)oxystannyl]oxy-bis(ethenyl)stannyl] 2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.4C2H3.O.2Sn/c2*3-2(4,5)1(6)7;4*1-2;;;/h2*(H,6,7);4*1H,2H2;;;/q;;;;;;;2*+1/p-2 |
Clave InChI |
HPJRYJFPDSZTOT-UHFFFAOYSA-L |
SMILES canónico |
C=C[Sn](C=C)(OC(=O)C(Cl)(Cl)Cl)O[Sn](C=C)(C=C)OC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

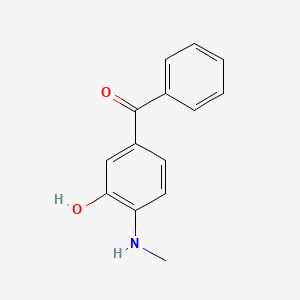
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
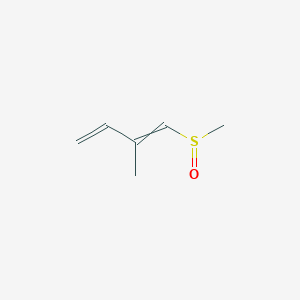

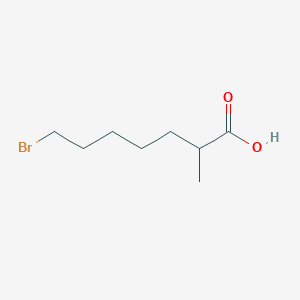
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
